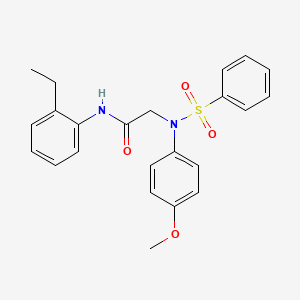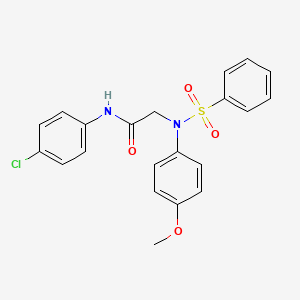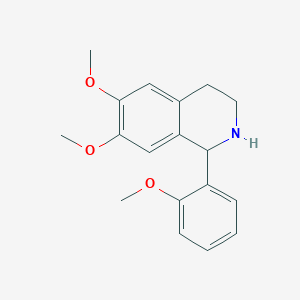![molecular formula C21H23NO4 B6107878 ethyl 5-(butanoyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B6107878.png)
ethyl 5-(butanoyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(butanoyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core with various functional groups, making it a versatile molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(butanoyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be functionalized through various chemical reactions to introduce the butanoyloxy and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the synthesis process. The specific methods can vary depending on the scale of production and the desired application of the compound.
化学反应分析
Types of Reactions
Ethyl 5-(butanoyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various acids can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Ethyl 5-(butanoyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 5-(butanoyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors and enzymes, influencing biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Ethyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate: Another indole derivative with similar structural features but different functional groups.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: Effective in destroying persister cells of various bacteria.
Uniqueness
Ethyl 5-(butanoyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.
属性
IUPAC Name |
ethyl 5-butanoyloxy-1,2-dimethylbenzo[g]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-5-9-18(23)26-17-12-16-19(21(24)25-6-2)13(3)22(4)20(16)15-11-8-7-10-14(15)17/h7-8,10-12H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGWXYGACSZTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C3=CC=CC=C31)N(C(=C2C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B6107804.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B6107810.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107818.png)
![5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6107836.png)
![1'-[1-methyl-2-(3-pyridinyl)ethyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6107855.png)
![ethyl 2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)oxy]acetate](/img/structure/B6107857.png)
![3-(2-fluorophenyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6107858.png)
![1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine](/img/structure/B6107864.png)
![N-(2-methoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6107871.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6107884.png)

![1-(2-pyrimidinyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane bis(trifluoroacetate)](/img/structure/B6107897.png)

